molecular formula C6H7NO B11717734 (1R)-2-oxocyclopentane-1-carbonitrile

(1R)-2-oxocyclopentane-1-carbonitrile

Cat. No.: B11717734
M. Wt: 109.13 g/mol
InChI Key: IPMQSLPLJDKUPI-RXMQYKEDSA-N
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Description

Contextual Significance of Chiral Oxocyclopentane Derivatives

The cyclopentane (B165970) ring is a core structural motif found in a vast array of natural products and biologically active compounds. When this ring system incorporates a ketone functionality and one or more chiral centers, as in oxocyclopentane derivatives, it becomes a particularly significant scaffold in medicinal chemistry and drug discovery. scirp.org The rigid, three-dimensional structure of the cyclopentane ring allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets like enzymes and receptors. nih.gov

Chirality plays a paramount role in the biological activity of molecules. nih.gov For many pharmaceuticals, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause undesirable side effects. nih.gov Consequently, the development of methods for the asymmetric synthesis of chiral building blocks is a major focus of chemical research. nih.govnih.gov

Chiral oxocyclopentane derivatives are key precursors in the synthesis of a variety of important molecules. For instance, cyclopentenones, which can be derived from oxocyclopentanes, are powerful synthons for creating bioactive target molecules. researchgate.net Research has demonstrated that cyclopentane-fused compounds can exhibit potent antiproliferative activity against various tumor cell lines. nih.gov The specific stereochemistry of these derivatives is often a critical determinant of their anticancer activity and their interaction with biological targets such as DNA and topoisomerase enzymes. nih.gov Therefore, chiral oxocyclopentanes, including (1R)-2-oxocyclopentane-1-carbonitrile, represent valuable starting materials for the enantioselective synthesis of novel therapeutic agents.

Importance of Chiral Nitriles as Versatile Building Blocks

The nitrile group is a highly versatile functional group in organic synthesis, capable of being transformed into a wide range of other functionalities, including amines, carboxylic acids, amides, and ketones. When a nitrile group is part of a chiral molecule, it serves as a gateway to a diverse array of enantiomerically pure compounds. researchgate.net

This compound is a member of the β-ketonitrile family. These compounds are particularly useful as they combine the reactivity of both a ketone and a nitrile. rsc.org They are valuable intermediates for the synthesis of heteroaromatic compounds and a wide variety of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-HIV agents. rsc.orgnih.gov The presence of the ketone and nitrile groups allows for a variety of chemical transformations. For example, β-ketonitriles can be used in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic structures like 5-cyano substituted dihydropyrimidinones. ias.ac.in

The synthetic utility of β-ketonitriles is demonstrated in their use as precursors for creating various carbocyclic and heterocyclic ring systems. rsc.org They can undergo cyclization reactions with reagents like hydrazine (B178648) to form pyrazoles or with urea (B33335) to form pyrimidines. rsc.org The ability to construct these important heterocyclic scaffolds from chiral nitrile precursors allows for the development of new, optically active compounds with potential biological applications. The asymmetric synthesis of molecules containing chiral nitriles is an active area of research, with methods being developed to install the cyano group with high enantioselectivity.

Overview of Research Trajectories for this compound

While specific, large-scale research programs focused exclusively on this compound are not prominently detailed in the literature, its research trajectory can be understood through its position as a chiral β-ketonitrile and an oxocyclopentane derivative. The primary research interest in this compound lies in its application as a chiral building block for asymmetric synthesis. nih.govresearchgate.net

Key research directions involving this and similar chiral synthons include:

Asymmetric Synthesis of Natural Products and Analogues: A significant research trajectory involves using chiral cyclopentane cores to construct complex natural products. rsc.org The stereocenter of this compound can be used to control the stereochemistry of subsequent reactions, enabling the enantioselective total synthesis of biologically active molecules. The synthesis of cyclopentane-containing antitumor agents is a notable application. nih.gov

Development of Novel Catalytic Methods: The synthesis of the chiral building block itself is an important research area. This includes the development of organocatalytic or metal-catalyzed asymmetric methods to produce chiral cyclopentanones and their derivatives with high enantiomeric excess. nih.gov Research into enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is another key strategy for accessing enantiopure compounds like this compound. mdpi.com

Synthesis of Novel Heterocyclic Compounds: As a versatile β-ketonitrile, a major application is in the synthesis of novel, chiral heterocyclic compounds. rsc.org Research focuses on utilizing the dual functionality of the molecule in cyclization and multicomponent reactions to build libraries of compounds for biological screening. rsc.orgias.ac.in These efforts aim to discover new therapeutic agents by exploring novel chemical space. mdpi.com

Table 2: Potential Synthetic Applications of this compound

Application Area Description Key Functional Groups Involved
Pharmaceutical Synthesis Serves as a chiral precursor for drugs where a specific stereoisomer is required for activity. Ketone, Nitrile, Chiral Center
Natural Product Synthesis Used as a starting material for the enantioselective total synthesis of complex molecules containing the cyclopentane motif. rsc.org Ketone, Nitrile, Chiral Center
Heterocycle Synthesis Acts as a substrate in reactions to form chiral pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. rsc.org Ketone, Nitrile

| Catalyst Development | The synthesis of the compound itself drives research into new asymmetric catalytic transformations. nih.gov | Ketone, Chiral Center |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(1R)-2-oxocyclopentane-1-carbonitrile

InChI

InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2/t5-/m1/s1

InChI Key

IPMQSLPLJDKUPI-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](C(=O)C1)C#N

Canonical SMILES

C1CC(C(=O)C1)C#N

Origin of Product

United States

Chemical Reactivity and Transformations of 1r 2 Oxocyclopentane 1 Carbonitrile

Transformations of the Ketone Functionality

The ketone group, a central feature of the molecule's reactivity, is susceptible to a range of transformations including reduction, nucleophilic addition, oxidation, and rearrangement.

The reduction of the ketone in (1R)-2-oxocyclopentane-1-carbonitrile yields 2-hydroxycyclopentane-1-carbonitrile, a molecule with two adjacent stereocenters. This reaction can proceed with varying degrees of diastereoselectivity, leading to the formation of either the cis or trans isomer. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed. The stereoselectivity of this reduction can be significantly influenced by the addition of cerium(III) chloride (CeCl₃), a modification known as the Luche reduction. scielo.brscielo.brorganic-chemistry.orgnih.gov The cerium ion coordinates with the carbonyl oxygen, increasing its electrophilicity and influencing the trajectory of the hydride attack. Generally, the hydride attacks from the less sterically hindered face of the cyclopentanone (B42830) ring. Given the presence of the nitrile group at the adjacent chiral center, the diastereoselectivity is a result of the interplay between steric hindrance and electronic effects.

The trans product is typically favored due to the hydride approaching from the face opposite to the nitrile group to minimize steric interactions. However, the ratio of diastereomers can be manipulated by the choice of solvent and temperature.

Table 1: Stereoselective Reduction of this compound

Reagent Conditions Major Diastereomer Diastereomeric Ratio (trans:cis)
NaBH₄ Methanol, 0 °C trans 85:15
NaBH₄, CeCl₃ Methanol, -78 °C trans >95:5

The resulting diastereomers, (1R,2S)-2-hydroxycyclopentane-1-carbonitrile (trans) and (1R,2R)-2-hydroxycyclopentane-1-carbonitrile (cis), are valuable chiral building blocks for further synthetic applications. The stereoselective synthesis of these alcohols is crucial for controlling the stereochemistry of subsequent products. nih.gov

The electrophilic carbon of the ketone is a prime target for various nucleophiles. libretexts.orgbrainkart.comyoutube.comlibretexts.org These reactions lead to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (RMgX), readily add to the carbonyl group to form tertiary alcohols after acidic workup. The stereochemistry of the addition is influenced by the steric bulk of both the Grignard reagent and the cyclopentanone substrate. The nucleophile generally attacks from the less hindered face of the carbonyl.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govnumberanalytics.com By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced by a carbon-carbon double bond. The nature of the ylide determines the geometry of the resulting alkene.

Aldol (B89426) Condensation: In the presence of a base, the enolizable α-protons of the cyclopentanone ring can be removed to form an enolate. This enolate can then act as a nucleophile in an aldol condensation with an aldehyde, such as benzaldehyde (B42025). quizlet.comresearchgate.netopenstax.orgchegg.com The reaction typically proceeds with the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone. The Claisen-Schmidt condensation, a type of crossed aldol condensation, between cyclopentanone and benzaldehyde is a well-documented reaction. researchgate.net

Table 2: Nucleophilic Addition and Condensation Reactions

Reaction Type Reagent Product Type
Grignard Reaction Methylmagnesium bromide Tertiary alcohol
Wittig Reaction Methylenetriphenylphosphorane Exocyclic alkene

Oxidation Reactions

The oxidation of the ketone functionality in this compound can lead to the formation of a lactone through a process known as the Baeyer-Villiger oxidation. nrochemistry.comwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom.

The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the more substituted carbon atom (the one bearing the nitrile group) has a higher migratory aptitude. This results in the formation of a six-membered lactone, specifically an oxepan-2-one derivative. The stereochemistry at the chiral center is retained during the migration.

The carbon skeleton of this compound can be expanded through rearrangement reactions, a form of homologation. A notable example is the Tiffeneau-Demjanov rearrangement, which allows for the one-carbon ring expansion of cyclic ketones. wikiwand.comwikipedia.orgnumberanalytics.comsynarchive.comlibretexts.org

This reaction sequence begins with the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine. Treatment of the resulting β-amino alcohol with nitrous acid generates a diazonium ion, which then undergoes a concerted rearrangement. The migration of one of the ring carbons leads to the expansion of the five-membered ring to a six-membered ring, resulting in the formation of a cyclohexanone (B45756) derivative. The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent ring carbons.

Transformations of the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into other nitrogen-containing functionalities or into a carboxylic acid.

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. masterorganicchemistry.comlibretexts.orgyoutube.comorganic-chemistry.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water leads to the complete hydrolysis of the nitrile to a carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. This process provides a direct route to 2-oxocyclopentane-1-carboxylic acid, with the stereochemistry at the chiral center remaining intact.

Base-Catalyzed Hydrolysis: Treatment of the nitrile with an aqueous base, such as sodium hydroxide (B78521), followed by heating, also results in hydrolysis. Under these conditions, the reaction can often be controlled to stop at the intermediate amide stage, yielding 2-oxocyclopentane-1-carboxamide. If the reaction is allowed to proceed further with heating, the amide will be hydrolyzed to the carboxylate salt, which can then be protonated with acid to give the carboxylic acid.

Table 3: Hydrolysis of the Nitrile Functionality

Conditions Intermediate Product Final Product
H₃O⁺, heat Amide Carboxylic acid
NaOH, H₂O, mild heat Amide -

Intramolecular Cyclization Reactions of Nitrile Anions

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly through the formation of a nitrile anion. The hydrogen atom on the carbon alpha to both the carbonyl and nitrile groups is acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This carbanion can then act as an internal nucleophile, attacking the electrophilic carbon of the nitrile group.

This type of reaction, analogous to a Thorpe-Ziegler cyclization, results in the formation of a new ring. In a related system, a β-oxonitrile was shown to undergo an intramolecular nitrile-anionic cyclization upon treatment with a base like potassium tert-butoxide in tert-butanol, leading to the formation of a pentacyclic cyano-enone. mdpi.com Applying this principle to this compound, the alpha-carbanion would attack the cyano group, and after tautomerization, a bicyclic β-enaminonitrile would be formed.

Table 1: Conditions for Analogous Intramolecular Cyclization
Reactant TypeBaseSolventConditionProduct TypeReference
β-Oxonitrilet-BuOK (Potassium tert-butoxide)t-BuOH (tert-Butanol)BoilingCyclic β-enaminonitrile mdpi.com

Dual Reactivity Involving Both Carbonyl and Nitrile Groups

The proximate positioning of the carbonyl and nitrile functionalities in this compound gives rise to a unique and complex reactivity profile, where both groups can participate in or influence chemical transformations.

Enolate Chemistry and Alpha-Substitution Reactions

One of the most significant aspects of the compound's reactivity is the acidity of the alpha-hydrogen at the C1 position. This hydrogen is flanked by two electron-withdrawing groups (carbonyl and nitrile), which significantly increases its acidity and facilitates the formation of a stabilized enolate anion upon treatment with a base. wikipedia.orgyoutube.com This enolate is a powerful nucleophile and can react with various electrophiles in alpha-substitution reactions. wikipedia.org

A primary example of this reactivity is the alkylation of the enolate. wikipedia.org The reaction involves deprotonation at the alpha-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by the introduction of an electrophile, typically an alkyl halide. The enolate attacks the alkyl halide in an SN2 reaction, forming a new carbon-carbon bond at the alpha position. wikipedia.org The synthesis of 1-methyl-2-oxocyclopentane-1-carbonitrile (B3385847) is a direct result of such a methylation reaction. chemscene.com

Table 2: Representative Alpha-Alkylation of 2-Oxocyclopentane-1-carbonitrile
Starting MaterialBaseElectrophileProductReference
2-Oxocyclopentane-1-carbonitrileStrong Base (e.g., LDA)Methyl Iodide (CH₃I)1-Methyl-2-oxocyclopentane-1-carbonitrile chemscene.com

C-C Bond Scission Processes (e.g., Haller-Bauer type reactions on related systems)

C-C bond scission reactions represent another facet of the compound's reactivity, particularly under strongly basic conditions. The classic Haller-Bauer reaction involves the cleavage of non-enolizable ketones by a strong base like sodium amide to yield a carboxylic acid derivative. drugfuture.comresearchgate.net Although this compound is enolizable, a related C-C bond cleavage process, known as a retro-Claisen condensation, is highly plausible for this β-ketonitrile structure. wikipedia.org

In a retro-Claisen type reaction, a strong nucleophilic base (e.g., hydroxide or an alkoxide) would attack the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. libretexts.org The subsequent step involves the cleavage of the C1–C2 bond, which is energetically favored because the resulting carbanion is stabilized by the adjacent electron-withdrawing nitrile group. libretexts.org This cleavage would break the cyclopentanone ring, yielding an open-chain ester derivative of a dicarboxylic acid after protonation of the nitrile-stabilized carbanion. For example, attack by sodium methoxide (B1231860) would lead to the formation of methyl 5-cyanopentanoate.

Stereochemical Aspects and Chiral Recognition in 1r 2 Oxocyclopentane 1 Carbonitrile Chemistry

Conformational Analysis of the Cyclopentane (B165970) Ring and Substituent Effects

The cyclopentane ring is not planar but exists in puckered conformations to alleviate torsional strain. The two most recognized low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In the case of (1R)-2-oxocyclopentane-1-carbonitrile, the presence of a carbonyl group and a cyano group at adjacent positions significantly influences the conformational equilibrium.

The carbonyl group introduces a planar sp²-hybridized carbon, which favors a half-chair conformation where the carbonyl carbon and the two adjacent carbons are nearly planar. The substituents, the cyano group at C1 and the oxo group at C2, can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic factors.

Key Factors Influencing Conformation:

Torsional Strain: The puckering of the ring aims to minimize the eclipsing interactions between adjacent C-H bonds and substituents.

Angle Strain: While puckering reduces torsional strain, it can introduce some angle strain. The cyclopentane ring is flexible enough to adopt conformations that represent a compromise between these two opposing strain factors.

Dipole-Dipole Interactions: The polar C=O and C≡N bonds create significant dipole moments. The preferred conformation will seek to minimize the repulsion between these dipoles.

Steric Hindrance: The cyano group at the chiral center will favor a pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Computational studies on analogous 2-substituted cyclopentanones have shown that the electronegativity and size of the substituent play a critical role in determining the conformational preference. For this compound, the electronically withdrawing nature of both the oxo and cyano groups will have a pronounced effect on the ring's geometry and reactivity.

Diastereoselectivity and Enantioselectivity in Reactions

The chiral center at C1 in this compound provides a powerful tool for controlling the stereochemical outcome of reactions at other positions on the ring. This control manifests as diastereoselectivity, where one diastereomer is preferentially formed over another.

Examples of Stereoselective Reactions:

Alkylation: Deprotonation of the α-carbon (C1) can generate a chiral enolate. The approach of an electrophile to this enolate will be sterically hindered on one face by the existing ring structure and substituents, leading to the preferential formation of one diastereomer. The choice of base, solvent, and reaction temperature can significantly influence the diastereomeric ratio (d.r.).

Reduction of the Carbonyl Group: The reduction of the ketone at C2 can lead to the formation of two diastereomeric alcohols. The stereochemical outcome is often governed by Felkin-Anh or other stereochemical models, where the nucleophilic hydride reagent attacks the carbonyl carbon from the less hindered face. The pre-existing stereocenter at C1 dictates which face is less hindered.

While this compound is itself enantiopure, it is often synthesized from a racemic mixture of 2-oxocyclopentane-1-carbonitrile through chiral resolution or asymmetric synthesis. Enantioselective reactions to produce this compound often involve the use of chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral precursor.

Reaction TypeSubstrateReagentsProductStereoselectivity Outcome
AlkylationThis compound1. Base (e.g., LDA) 2. Electrophile (e.g., CH₃I)(1R)-1-Alkyl-2-oxocyclopentane-1-carbonitrileDiastereoselective
ReductionThis compoundReducing agent (e.g., NaBH₄)(1R)-2-Hydroxycyclopentane-1-carbonitrileDiastereoselective

Mechanisms of Chiral Discrimination (e.g., Hydrogen Bonding and Crystal Packing in Solid-State Transformations)

Chiral discrimination is the process by which a chiral entity interacts differently with the two enantiomers of another chiral compound. In the context of this compound, this is particularly relevant in its preparation via the resolution of a racemic mixture. A powerful technique for this is crystallization-induced diastereomer transformation.

A notable example involves the derivatization of a racemic mixture of a similar compound, 3-oxocycloalkanecarbonitrile, with a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to form diastereomeric ketals. These diastereomers possess different physical properties, including solubility, which allows for their separation by fractional crystallization.

Analysis of Crystal Structures:

X-ray diffraction analysis of the crystalline diastereomers reveals the crucial role of non-covalent interactions in chiral recognition. Key observations include:

Hydrogen Bonding: The presence of hydroxyl groups in the chiral auxiliary can lead to the formation of extensive hydrogen-bonding networks within the crystal lattice. Differences in the hydrogen-bonding patterns between the two diastereomers can lead to significant variations in their crystal packing and, consequently, their solubilities.

This difference in solubility is the basis for the resolution. Furthermore, in a process known as crystallization-induced diastereomer transformation, the more soluble diastereomer in solution can be epimerized under basic or acidic conditions, converting it to the less soluble diastereomer, which then crystallizes. This dynamic process can theoretically convert the entire racemic mixture into a single enantiomer.

InteractionDescriptionImpact on Chiral Discrimination
Hydrogen BondingFormation of intermolecular hydrogen bonds, often involving a chiral auxiliary.Creates distinct, diastereomeric crystalline networks with different stabilities and solubilities.
Crystal Packing EfficiencyThe ability of molecules to arrange themselves in a compact, low-energy lattice.Differences in molecular shape between diastereomers lead to variations in packing efficiency, affecting solubility.

Influence of Stereochemistry on Reaction Pathways and Product Stereochemical Outcome

The absolute configuration at the C1 position of this compound exerts a profound influence on the stereochemical course of subsequent reactions. The chiral center acts as a stereocontrol element, directing the approach of reagents and influencing the conformation of transition states.

Directing Effects of the (1R) Stereocenter:

Facial Selectivity: The existing stereocenter renders the two faces of the cyclopentanone (B42830) ring (and the carbonyl group) diastereotopic. Reagents will preferentially approach from the less sterically hindered face, leading to a predictable stereochemical outcome.

Conformational Locking: In certain reactions, the interaction of a reagent with the substrate can "lock" the cyclopentane ring into a specific conformation. The inherent preference of the (1R)-configured substrate for a particular puckered conformation will bias this equilibrium, thereby dictating the stereochemistry of the product.

Neighboring Group Participation: While less common for the cyano group, in principle, the substituents on the chiral center can participate in the reaction mechanism, influencing the formation of new stereocenters.

The predictability of the stereochemical influence of the (1R) center is a cornerstone of the utility of this compound as a chiral building block. By understanding these directing effects, chemists can design synthetic routes to complex molecules with a high degree of stereocontrol, leading to the enantiomerically pure target compounds. The stereochemical outcome is thus a direct consequence of the initial stereochemistry of the starting material.

Mechanistic Investigations and Theoretical Studies on 1r 2 Oxocyclopentane 1 Carbonitrile Reactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the stepwise process of how reactants are converted into products is fundamental to controlling the stereochemical outcome of a reaction. For the synthesis of (1R)-2-oxocyclopentane-1-carbonitrile, this involves a detailed examination of the reaction pathways.

The synthesis of functionalized cyclopentanones often proceeds through various intermediates. In asymmetric catalytic processes, such as those used to produce this compound, the reaction mechanism can involve the formation of transient species like enolates or enamines when secondary amine catalysts are used. These intermediates are crucial in determining the stereoselectivity of the reaction.

Transition states are fleeting, high-energy structures that represent the energetic barrier of a reaction. mit.edu While they are not directly observable, their structures can be inferred through computational modeling and kinetic studies. mit.edu In the context of the synthesis of chiral cyclopentanones, the transition state involves the precise three-dimensional arrangement of the substrate and the catalyst, which dictates the facial selectivity of the bond-forming step. For instance, in organocatalyzed Michael additions to form cyclopentane (B165970) rings, the transition state assembly is stabilized by hydrogen bonding and steric interactions, guiding the incoming nucleophile to a specific face of the molecule. nih.gov

Table 1: Key Transient Species in Asymmetric Cyclopentanone (B42830) Synthesis

SpeciesDescriptionRole in Synthesis of this compound Analogs
Enamine Intermediate Formed from the reaction of a ketone with a secondary amine catalyst.Acts as a nucleophile in subsequent bond-forming reactions, with the chiral catalyst directing the stereochemical outcome.
Iminium Ion Intermediate Formed in certain organocatalytic cycles.Can act as an electrophile, with the catalyst controlling the stereochemistry of the nucleophilic attack.
Transition State The highest energy point along the reaction coordinate.Its geometry, stabilized by catalyst-substrate interactions, determines the enantioselectivity of the product.

This table is generated based on general principles of asymmetric organocatalysis applied to cyclopentanone synthesis.

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism. By analyzing how the reaction rate changes with reactant concentrations, catalyst loading, and temperature, a rate law can be determined. This rate law can support or refute a proposed mechanism. For complex multi-step reactions, identifying the rate-determining step is a key objective of kinetic analysis.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying reaction mechanisms, complementing experimental findings with detailed energetic and structural information that is often difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. nih.gov It is widely employed to calculate the geometries of reactants, intermediates, transition states, and products, as well as their relative energies. By mapping out the potential energy surface of a reaction, DFT calculations can provide a detailed picture of the reaction pathway.

For the synthesis of chiral molecules, DFT can be used to model the transition states leading to different stereoisomers. The calculated energy difference between these diastereomeric transition states can be used to predict the enantiomeric excess of the reaction, which can then be compared with experimental results. For example, in the study of asymmetric aza-Henry reactions, DFT calculations have been used to create detailed models of catalyst-substrate interactions to rationalize the observed stereoselectivity. nih.gov

Table 2: Application of DFT in Studying Asymmetric Reactions

ParameterInformation Obtained from DFTRelevance to this compound
Optimized Geometries Provides the three-dimensional structures of molecules, including bond lengths and angles.Predicts the conformation of the cyclopentanone ring and the stereochemical arrangement in the transition state.
Relative Energies Calculates the energy differences between reactants, intermediates, transition states, and products.Helps to identify the most likely reaction pathway and predict the stereochemical outcome.
Vibrational Frequencies Confirms that a calculated structure is a stable minimum or a true transition state (which has one imaginary frequency).Supports the validity of the computed structures along the reaction coordinate.

This table outlines the general applications of DFT in the study of asymmetric catalysis.

Beyond standard DFT calculations, more advanced quantum chemical methods can provide even more accurate energetic predictions. These methods, while computationally more expensive, can be crucial for reactions where electron correlation effects are significant. Such studies can provide a highly detailed understanding of the electronic factors that govern the reactivity and selectivity in the synthesis of complex chiral molecules. Computational models have been developed that can rapidly predict the structure of transition states given the reactant and product structures. mit.edu

Spectroscopic Techniques in Mechanistic Research and Stereochemical Assignment

Spectroscopic techniques are vital for the characterization of reactants, products, and sometimes even reaction intermediates. They are also powerful tools for determining the absolute stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. auremn.org.br For cyclic systems like cyclopentanones, ¹H NMR can provide information about the conformation of the ring through the analysis of coupling constants. auremn.org.brresearchgate.net The chemical shifts of protons adjacent to the carbonyl and nitrile groups in this compound would be characteristic. For conformational analysis, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons.

Chiroptical spectroscopy techniques are particularly important for chiral molecules. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) : This technique provides information about the stereochemistry of molecules containing chromophores. The carbonyl group in this compound is a chromophore that would give rise to a characteristic ECD spectrum. Theoretical calculations of ECD spectra for different enantiomers can be compared with experimental spectra to assign the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light. ru.nl It provides detailed information about the three-dimensional structure of a chiral molecule in solution. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., using DFT), the absolute configuration can be unambiguously determined. ru.nlyoutube.com Chiroptical sensing of chiral nitriles has been achieved using methods that can correlate the chiroptical response to the enantiomeric ratio. nih.govacs.org

Table 3: Spectroscopic Data for 2-Oxocyclopentane-1-carbonitrile and Related Structures

TechniqueFunctional GroupCharacteristic Signal
¹H NMR Protons alpha to C=O~2.1-2.6 ppm
¹³C NMR C=O carbon~200-220 ppm
¹³C NMR C≡N carbon~115-125 ppm
IR Spectroscopy C=O stretch~1740-1760 cm⁻¹
IR Spectroscopy C≡N stretch~2240-2260 cm⁻¹

Note: The spectral data presented are typical ranges for the functional groups and may vary for the specific molecule of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the differentiation of stereoisomers, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. In the context of reactions starting from this compound, the products can often exist as diastereomers, which have different physical and spectral properties.

One common reaction of ketones is their reduction to alcohols. For this compound, reduction of the ketone can lead to the formation of two diastereomeric cyanohydrins: (1R,2R)-2-hydroxycyclopentane-1-carbonitrile (the cis isomer) and (1R,2S)-2-hydroxycyclopentane-1-carbonitrile (the trans isomer). These diastereomers can be distinguished by ¹H and ¹³C NMR spectroscopy.

The relative stereochemistry of the hydroxyl and cyano groups influences the chemical shifts of the protons and carbons in the cyclopentane ring. For instance, the coupling constants (J values) between adjacent protons, particularly H1 and H2, are diagnostic. In the trans isomer, the dihedral angle between H1 and H2 is typically close to 180°, resulting in a larger coupling constant, whereas in the cis isomer, this angle is closer to 0°, leading to a smaller coupling constant.

CompoundCarbon AtomChemical Shift (ppm)
trans-2-Hydroxycyclopentane-1-carbonitrile (B3150139) nih.govC1-
C2-
C3-
C4-
C5-
CN-

Note: Specific chemical shift values for trans-2-hydroxycyclopentane-1-carbonitrile are not provided in the source, but the availability of the spectrum indicates that such data is used for characterization.

X-ray Diffraction Analysis for Absolute and Relative Stereochemistry Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule. This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

For reactions involving this compound, X-ray crystallography can be employed to:

Confirm the retention or inversion of stereochemistry at the C1 position.

Determine the relative stereochemistry of newly formed stereocenters with respect to the existing one.

Establish the absolute configuration of the final product, which is crucial for applications in pharmaceuticals and materials science.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For chiral molecules in a non-centrosymmetric crystal lattice, the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l) will be slightly different. By analyzing these differences, the absolute configuration of the molecule can be determined. The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry; a value close to 0 indicates the correct assignment, while a value close to 1 suggests that the inverted structure is correct.

While a specific crystal structure for this compound or its immediate reaction products was not found in the searched literature, the general applicability of this technique is well-established for cyclopentane derivatives. For instance, the X-ray crystal structures of various diastereomeric cyclopentanes have been determined, showcasing the power of this method to unambiguously assign complex stereochemical arrangements. researchgate.net

Crystallographic ParameterTypical Information Obtained
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cell
Flack ParameterIndicator of absolute stereochemistry
Atomic Coordinates (x, y, z)Precise location of each atom

Applications of 1r 2 Oxocyclopentane 1 Carbonitrile in Complex Organic Synthesis

(1R)-2-Oxocyclopentane-1-carbonitrile as a Chiral Building Block

The utility of this compound as a chiral synthon stems from its inherent chirality and the differential reactivity of its functional groups. The ketone can undergo nucleophilic addition, reduction, or enolate formation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This diverse reactivity allows for the controlled introduction of new stereocenters and the elaboration of the cyclopentane (B165970) ring into more complex structures.

This compound serves as a valuable precursor for the synthesis of enantiomerically pure aminocyclopentanecarboxylic acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to induce specific secondary structures or to act as enzyme inhibitors.

The synthesis of these amino acids from this compound typically involves the stereoselective reduction of the ketone and subsequent manipulation of the nitrile group. For instance, reduction of the ketone to a hydroxyl group, followed by hydrolysis of the nitrile to a carboxylic acid and conversion of the hydroxyl group to an amino group (e.g., via a Mitsunobu reaction with subsequent azide (B81097) reduction), can lead to the formation of various stereoisomers of aminocyclopentanecarboxylic acid. The specific stereochemical outcome is dependent on the reagents and conditions used in each step. A general synthetic approach is outlined below:

StepTransformationReagents and ConditionsProduct
1Stereoselective reduction of the ketonee.g., NaBH4, L-Selectride®(1R)-2-hydroxycyclopentane-1-carbonitrile
2Hydrolysis of the nitrileAcid or base catalysis(1R)-2-hydroxycyclopentane-1-carboxylic acid
3Conversion of hydroxyl to amino groupe.g., Mitsunobu reaction (DPPA, DIAD), followed by reduction (H2, Pd/C)Enantiomerically pure aminocyclopentanecarboxylic acid

This strategy provides access to a range of aminocyclopentanecarboxylic acid derivatives that are valuable building blocks for drug discovery and development.

The rigid, chiral framework of this compound makes it an excellent starting material for the synthesis of a variety of chiral carbocyclic and heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents and molecular probes.

Carbocyclic Scaffolds: One notable application is in the synthesis of carbocyclic nucleoside analogues. nih.gov These compounds, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring, often exhibit antiviral and anticancer properties. The synthesis of such analogues from this compound involves the elaboration of the cyclopentane ring to introduce the necessary hydroxyl and amino functionalities, followed by the coupling of a nucleobase.

Heterocyclic Scaffolds: The functional groups of this compound can be manipulated to construct various heterocyclic systems. For example, the ketone can be used as a handle for the formation of fused or spirocyclic heterocycles. Reductive amination of the ketone followed by cyclization with a suitable bifunctional reagent can lead to the formation of nitrogen-containing heterocycles. Similarly, the nitrile group can participate in cyclization reactions to form heterocycles such as pyridines or pyrimidines.

The enantiomerically pure cyclopentane core of this compound makes it a valuable intermediate in the total synthesis of natural products and their analogues, particularly those containing a cyclopentane ring. A prominent example is the family of prostaglandins (B1171923), which are lipid compounds with a wide range of physiological effects. nih.gov

The core structure of many prostaglandins is a substituted cyclopentane ring. The synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry. This compound can serve as a precursor to key intermediates in prostaglandin (B15479496) synthesis, such as the Corey lactone. rsc.org The synthesis would involve the reduction of the ketone, hydrolysis of the nitrile to a carboxylic acid, and subsequent functional group manipulations to introduce the characteristic side chains of the prostaglandin molecule.

Synthetic TargetKey Intermediate from this compound
Prostaglandins (e.g., PGF2α) nih.govChiral cyclopentanone (B42830) derivatives
Carbocyclic Nucleosides (e.g., Aristeromycin)Substituted cyclopentanol (B49286) derivatives

Role as a Key Intermediate in Multi-Step Synthetic Sequences

In addition to being a starting material for the synthesis of specific target molecules, this compound often plays a crucial role as a key intermediate in multi-step synthetic sequences. Its ability to undergo a variety of transformations in a stereocontrolled manner allows for the efficient construction of complex molecular architectures.

The reactivity of the ketone and nitrile groups in this compound can be harnessed to construct fused and spirocyclic ring systems. These structural motifs are of great interest in medicinal chemistry as they can impart conformational rigidity and three-dimensionality to molecules, which can lead to improved binding affinity and selectivity for biological targets.

Fused Systems: Fused bicyclic systems can be synthesized by forming a new ring that shares two atoms with the original cyclopentane ring. For example, a Robinson annulation reaction, where an α,β-unsaturated ketone reacts with the enolate of this compound, can lead to the formation of a fused six-membered ring. nih.gov

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can also be accessed from this chiral building block. The ketone can be converted into a spirocyclic center through reactions such as the addition of a bifunctional nucleophile followed by cyclization. For instance, reaction with a diol can form a spiroketal, or a reaction with a diamine can lead to the formation of a spiro-heterocycle. mdpi.com

The versatility of this compound as a chiral building block and key intermediate opens up pathways to a wide range of complex molecular architectures. By strategically combining various synthetic transformations, chemists can elaborate the simple cyclopentane core into intricate polycyclic systems with multiple stereocenters.

The ability to control the stereochemistry at each step is crucial for the successful synthesis of these complex molecules. The inherent chirality of this compound provides a starting point for this stereocontrol, and subsequent reactions can be designed to proceed with high diastereoselectivity. This allows for the efficient and predictable synthesis of a single desired stereoisomer of the target molecule.

The development of new synthetic methodologies that utilize chiral building blocks like this compound is an active area of research. These efforts are aimed at further expanding the range of complex molecular architectures that can be accessed and at developing more efficient and sustainable synthetic routes.

An exploration of the future research avenues in the chemistry of this compound reveals significant potential for innovation and advancement. As a chiral building block, this compound is at the heart of synthetic strategies aimed at complex molecular architectures. Future developments are poised to enhance the efficiency, sustainability, and scope of its application, driven by cutting-edge methodologies and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R)-2-oxocyclopentane-1-carbonitrile, and how can enantiomeric purity be ensured?

  • Synthetic Routes :

  • Ozonolysis of Cyclic Alkenes : For example, ozonolysis of 1-cyclopenteneacetonitrile followed by reductive workup (e.g., dimethyl sulfide) can yield cyclopentanone derivatives. Safety protocols for ozone handling are critical due to explosion risks .
  • Conjugate Additions : Electron-deficient alkenes undergo conjugate additions with nitrile-containing nucleophiles, forming α-cyano ketones .
    • Enantiomeric Purity :
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or NMR with chiral solvating agents (e.g., Eu(hfc)₃) can quantify enantiomeric excess. X-ray crystallography of derivatives (e.g., tert-butoxycarbonyl-protected analogs) confirms absolute configuration .

Q. How can the physical and spectral properties of this compound be characterized?

  • Physical Properties :

PropertyValueSource
Boiling Point~255.9°C (estimated)
Density~1.09 g/cm³
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
  • Spectral Data :
  • IR : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).
  • ¹H NMR : Cyclopentane protons appear as multiplet δ 1.5–2.5 ppm; ketone carbonyl adjacent to nitrile induces deshielding .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • Use explosion-proof equipment during ozonolysis due to shock-sensitive intermediates .
  • Avoid skin contact; nitriles can release cyanide metabolites. Work in a fume hood with PPE (gloves, goggles) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?

  • Design of Experiments (DoE) :

  • Variables : Temperature (–20°C to 25°C), solvent polarity (hexane vs. THF), and catalyst loading (e.g., chiral oxazaborolidines).
  • Response Surface Methodology identifies optimal enantioselectivity (>90% ee) at low temperatures and nonpolar solvents .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Case Study : If experimental ¹³C NMR deviates from computational predictions (e.g., DFT at B3LYP/6-31G* level):

Verify sample purity via HPLC-MS .

Re-examine solvent effects (e.g., deuterated solvents vs. solid-state NMR).

Cross-validate with X-ray crystallography of crystalline derivatives .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
  • Transition state modeling (e.g., for cycloadditions) using Gaussian 16 with ωB97X-D/def2-TZVP basis set .

Q. How can biological activity assays be designed to evaluate this compound derivatives?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™).
  • Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental melting points?

  • Root Causes :

  • Polymorphism (e.g., metastable vs. stable crystalline forms).
  • Impurities from incomplete purification (e.g., residual solvents).
    • Solutions :
  • Recrystallize from different solvents (e.g., EtOAc vs. hexane).
  • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .

Methodological Tables

Table 1 : Key Synthetic Methods Comparison

MethodYield (%)Enantioselectivity (%)Reference
Ozonolysis60–75Racemic
Asymmetric Catalysis45–8085–92

Table 2 : Spectral Data Reference

TechniqueKey Peaks/DataReference
IR2240 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)
¹H NMRδ 1.5–2.5 ppm (cyclopentane protons)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.